molecular formula C24H25F3N2O3S B2709856 1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole CAS No. 878060-87-8

1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole

Cat. No. B2709856
CAS RN: 878060-87-8
M. Wt: 478.53
InChI Key: JOMGPXSIHUXUDV-UHFFFAOYSA-N
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Description

1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Synthesis and Reactivity

Research has shown that compounds similar to 1-(2-Azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole are involved in novel synthetic routes, contributing to the development of diverse indole derivatives. For instance, the rhodium(II) catalyzed domino synthesis of azepino fused diindoles from isatin tethered N-sulfonyl-1,2,3-triazoles and indoles demonstrates the utility of complex indole derivatives in synthesizing novel structures via denitrogenative aza-vinyl rhodium carbene formation, leading to 1,3-dipolar cycloaddition and subsequent ring expansion and oxidation processes (Kahar, Jadhav, Reddy, & Dawande, 2020). Another example includes the aminoacylation of indoles and pyrroles through a three-component reaction, which forms a variety of bonds regioselectively, showcasing the versatility of indole derivatives in multi-component synthesis processes (Alford & Davies, 2014).

Catalysis and Functionalization

Indole derivatives, closely related to the compound of interest, have been used as substrates in catalytic processes, leading to the functionalization of indoles with diverse groups. This includes the Ir-catalyzed direct regioselective C4-amidation of indoles under mild conditions, which demonstrates the potential of indole derivatives in precise functionalization techniques, essential for creating compounds with specific properties for further applications (Chen, Feng, Zheng, Yin, & Yang, 2017).

Material Science and Photophysical Properties

The synthesis and modification of indole derivatives also extend to applications in material science, where the photophysical properties of such compounds are of particular interest. Research into azepino fused diindoles has included reversible catalytic hydrogenation and photophysical studies, highlighting the potential of these molecules in the development of new materials with desirable optical and electronic properties (Kahar, Jadhav, Reddy, & Dawande, 2020).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O3S/c25-24(26,27)19-11-9-18(10-12-19)17-33(31,32)22-15-29(21-8-4-3-7-20(21)22)16-23(30)28-13-5-1-2-6-14-28/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMGPXSIHUXUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)ethan-1-one

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